7-Bromo-1-isopropyl-3,4-dihydroisoquinoline
Description
Properties
IUPAC Name |
7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLXRYRVYESQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595555 | |
| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371220-28-9 | |
| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation for Isopropyl Group Introduction
The isopropyl moiety is typically introduced via Friedel-Crafts alkylation using isopropyl bromide or tert-butyl hypochlorite. A modified approach from CN102875465A employs 1,2,3,4-tetrahydroisoquinoline as the starting material, reacting it with isopropylmagnesium bromide in tetrahydrofuran at −78°C. This step achieves 85% yield but requires strict anhydrous conditions to prevent proto-dehalogenation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C to 0°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | None |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Nitration and Reduction Sequence
Following alkylation, nitration at position 7 is achieved using a KNO₃–H₂SO₄ system. The patent CN102875465A details a low-temperature nitration (−20°C) to minimize byproducts, yielding 7-nitro-1-isopropyl-3,4-dihydroisoquinoline with 70% efficiency. Subsequent reduction with hydrazine hydrate and FeCl₃·3H₂O in ethanol converts the nitro group to an amine (Step D in the patent), though this step risks over-reduction without precise stoichiometric control.
Diazotization-Bromination for Bromine Incorporation
The critical bromination step employs a diazotization strategy to enhance regioselectivity. As per CN102875465A, 7-amino-1-isopropyl-3,4-dihydroisoquinoline is treated with tert-butyl nitrite and benzyltrimethylammonium bromide in dibromoethane. This method avoids aqueous conditions, minimizing hydrolysis side reactions.
Optimized Bromination Parameters
| Parameter | Value |
|---|---|
| Diazotization Agent | tert-Butyl nitrite |
| Bromine Source | Benzyltrimethylammonium bromide |
| Solvent | 1,2-Dibromoethane |
| Temperature | Room temperature (25°C) |
| Reaction Time | 5.5–6.6 hours |
| Yield | 65–72% |
Analytical Characterization and Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. The patent reports ¹H NMR (CDCl₃, 500 MHz) peaks at δ 9.18 (s, 1H, aromatic), 8.55 (d, J = 6 Hz, 1H), and 7.62 (d, J = 5.5 Hz, 1H), consistent with the bromine’s deshielding effect. HRMS data from BioDeep™ corroborate an exact mass of 251.031 Da for the molecular ion [C₁₁H₁₃BrN]⁺.
Industrial Scalability and Challenges
While the patent’s methodology is industrially viable, two limitations persist:
- Byproduct Formation : The diazotization step generates 5-bromo isomers (~15%), necessitating silica gel chromatography for purification.
- Solvent Costs : Large-scale use of 1,2-dibromoethane raises environmental and economic concerns. Alternatives like dichloromethane reduce costs but lower yields by 10–15%.
Scientific Research Applications
Pharmaceutical Development
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline serves as an essential intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential as selective estrogen receptor modulators (SERMs) and have shown antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cells .
Case Study: Anticancer Activity
In a study evaluating the antiproliferative effects of tetrahydroisoquinoline derivatives, several compounds demonstrated significant activity against human cancer cell lines. For instance, compounds with IC50 values as low as 0.08 μg/mL were identified, indicating strong potential for developing new cancer therapies .
Biological Research
The compound is extensively utilized in biological research to investigate the mechanisms of action of isoquinoline derivatives. These derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. Studies have demonstrated that 3,4-dihydroisoquinoline compounds can inhibit leucine aminopeptidase (LAP), an enzyme involved in cancer progression .
Table: Biological Activities of Isoquinoline Derivatives
| Compound | Activity | IC50 Value (μg/mL) | Target |
|---|---|---|---|
| 2b | Anticancer | 0.2 | MCF-7 |
| 2i | Anticancer | 0.08 | MCF-7 |
| 3g | Anticancer | 0.61 | MCF-7 |
| Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline | LAP Inhibitor | 16.5 | LAP |
Organic Synthesis
In organic synthesis, this compound acts as a building block for creating more complex molecules. Its unique chemical properties facilitate the development of novel materials and chemicals. Researchers have employed it in various synthetic routes to develop new isoquinoline derivatives that may possess enhanced biological activities .
Analytical Chemistry
The compound is also used in analytical chemistry for detecting and quantifying isoquinoline derivatives in various samples. Its application enhances the accuracy of chemical analysis methods, which is crucial for both research and industrial applications .
Material Science
In material science, 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline has been explored for developing novel materials such as polymers and coatings. Its unique chemical structure can improve material performance, making it a valuable component in advanced material applications .
Mechanism of Action
The mechanism of action of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and isopropyl group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Property Comparison
Research Findings and Trends
- Steric Effects : The isopropyl group in the target compound likely reduces reaction rates in sterically sensitive reactions compared to smaller substituents (e.g., chloro) .
- Electronic Effects: Bromine at position 7 directs electrophilic substitutions to position 5 or 8, a pattern consistent with other brominated isoquinolines .
- Synthetic Methods: Stereoselective hydrogenation (as in ) is less relevant for dihydroisoquinolines but critical for tetrahydro derivatives .
Biological Activity
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline (CAS No. 371220-28-9) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline features a dihydroisoquinoline skeleton with a bromine atom at the 7-position and an isopropyl group at the 1-position. This structural configuration is significant for its biological interactions.
Biological Activities
Anticancer Activity
Research indicates that compounds within the dihydroisoquinoline class exhibit notable anticancer properties. For instance, studies have demonstrated that related tetrahydroisoquinoline derivatives possess antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. In vitro assays revealed IC50 values as low as 0.08 μg/mL for certain analogs, suggesting strong anti-cancer potential .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline | MCF-7 | TBD |
| Tetrahydroisoquinoline Analog 1 | MCF-7 | 0.08 |
| Tetrahydroisoquinoline Analog 2 | MDA-MB-231 | 0.25 |
Neuroprotective Effects
The neuroprotective properties of dihydroisoquinolines have also been explored. A study involving PC12 cells demonstrated that certain derivatives exhibited protective effects against corticosterone-induced neurotoxicity. The mechanism involved modulation of apoptotic pathways and enhancement of cell survival under stress conditions .
The biological activity of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline is believed to stem from its interaction with various molecular targets:
- Receptor Interaction : Compounds in this class may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and survival, such as PARP1, which plays a role in DNA repair mechanisms .
Case Studies
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of several dihydroisoquinoline derivatives, including 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline. The results indicated significant growth inhibition in breast cancer cell lines when treated with these compounds, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Neuroprotection in PC12 Cells
In an experimental setup using PC12 cells, researchers tested the neuroprotective effects of various dihydroisoquinolines against glucocorticoid-induced damage. The findings suggested that certain derivatives could significantly reduce cell death and promote neuronal survival through anti-apoptotic mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline, and how can purity be confirmed?
- Methodological Answer : The Bischler–Napieralski reaction is a classical approach for synthesizing 3,4-dihydroisoquinoline derivatives. For 7-bromo substitution, bromine-containing precursors (e.g., brominated phenethylamines) should be cyclized using POCl₃ or PCl₅ as catalysts under anhydrous conditions. Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include the isopropyl group (δ 1.2–1.4 ppm, doublet) and the dihydroisoquinoline aromatic protons (δ 6.8–7.5 ppm). Mass spectrometry (LC-MS) should confirm the molecular ion peak at m/z 268.1 (M+H⁺) .
Q. What are the common challenges in purifying 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline, and how are they addressed?
- Methodological Answer : Challenges include co-elution of byproducts (e.g., unreacted bromophenethylamine) and solubility issues. Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for separation, with TLC monitoring (Rf ~0.3 in 7:3 hexane/EtOAc). Recrystallization in ethanol/water mixtures (1:3 ratio) can further improve purity. Solvent selection should prioritize low polarity to avoid decomposition of the dihydroisoquinoline core .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis conditions of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline?
- Methodological Answer : Apply a fractional factorial design to screen critical variables (e.g., catalyst concentration, temperature, reaction time). For example, a 2³ factorial design with center points can identify interactions between temperature (80–120°C), POCl₃ molar equivalents (1.2–2.0), and solvent polarity (toluene vs. dichloroethane). Response surface methodology (RSM) then optimizes yield and minimizes byproducts. Statistical software (e.g., JMP, Minitab) models interactions, reducing experimental trials by 40–60% compared to trial-and-error approaches .
Q. What computational strategies predict the reactivity of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map potential energy surfaces for reactions like nucleophilic aromatic substitution or cross-coupling. Transition state analysis identifies steric hindrance from the isopropyl group, which may slow bromine displacement. Molecular dynamics simulations (e.g., in Gaussian or ORCA) predict solvent effects on reaction pathways. Experimental validation via kinetic studies (e.g., monitoring Br⁻ release via ion chromatography) confirms computational predictions .
Q. How to resolve contradictions in reported biological activities of dihydroisoquinoline derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Reproduce studies using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, 0.1% DMSO). Orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) differentiate direct activity from pharmacokinetic effects. Meta-analysis of IC₅₀ values across studies identifies outliers, guiding follow-up experiments to isolate confounding variables .
Q. What methodologies assess the stability of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline under varying environmental conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Surface interactions (e.g., adsorption onto glassware) are studied using quartz crystal microbalance (QCM) or microspectroscopic imaging (FTIR mapping). For photostability, expose samples to UV-A light (320–400 nm) and track bromine loss via X-ray photoelectron spectroscopy (XPS). Data informs storage conditions (e.g., amber vials, inert gas) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
